Naphtho[2,3-k]fluoranthene
Overview
Description
Synthesis Analysis
The synthesis of Naphtho[2,3-k]fluoranthene and its derivatives has been explored through various methods, including palladium-catalyzed reactions and cyclodehydrogenation processes. For instance, palladium sulphide on barium carbonate acts as a catalyst for dehydrogenation and cycloisomerisation, facilitating the synthesis of benzo[b]naphtho[2,1-j]fluoranthene and related compounds (Crawford & Supanekar, 1970). Additionally, a three-step method involving Pd-catalyzed inter- and intramolecular C-H arylation has been developed to synthesize various fluoranthenes, highlighting the adaptability of synthesis techniques to produce this compound and its derivatives (Yamaguchi et al., 2016).
Molecular Structure Analysis
The molecular structure of Naphtho[2,3-k]fluoranthene has been analyzed through X-ray and neutron diffraction, revealing its non-alternant hydrocarbon nature with a slight deviation from planarity in its structure. This deviation corresponds roughly to a naphthalene moiety linked by single bonds to a benzene ring (Hazell, Jones, & Sowden, 1977).
Chemical Reactions and Properties
Naphtho[2,3-k]fluoranthene's reactivity and chemical properties have been studied through its interactions and transformations. For instance, its complexation with metals like chromium has been analyzed, showing the formation of isomeric complexes and haptotropic shifts, which indicate the compound's reactivity and potential for forming diverse chemical structures (Oprunenko et al., 2002).
Physical Properties Analysis
The physical properties, including solubility and fluorescence lifetime, have been studied to understand its behavior in various environments. The solubility of Naphtho[2,3-k]fluoranthene can be significantly enhanced by complex formation with hydroxypropyl β-cyclodextrin oligomers, suggesting potential applications in bioremediation and pollutant removal systems (Park et al., 2018).
Chemical Properties Analysis
The chemical properties, particularly the interaction with dissolved humic substances, highlight its environmental relevance. The binding of Naphtho[2,3-k]fluoranthene to humic substances can significantly influence its fate and behavior in natural systems, as indicated by fluorescence quenching and lifetime measurements (Chen et al., 1994).
Scientific Research Applications
Optoelectronic Materials and Toxicological Assessment : A study synthesized a library of polycyclic aromatic hydrocarbons (PAHs), including naphtho-fluoranthene derivatives. These compounds show promise for use in optoelectronic materials and can be standardized for toxicological assessment (Mohammad-Pour et al., 2018).
Bioremediation : Hydroxypropyl β-Cyclodextrin Oligomer (HP--CD-ol) enhances the solubility of fluoranthene, suggesting its potential as a solubilizer in bioremediation systems for PAH removal (Park et al., 2018).
Environmental Behavior Studies : Research has shown that the fluorescence lifetimes of fluoranthene in dissolved humic acid solutions do not shorten significantly with increasing humic acid concentrations. This indicates that their binding with humic acids does not greatly impact their behavior in natural systems (Chen et al., 1994).
Biodegradation by Microorganisms : A strain of Pseudomonas paucimobilis can utilize fluoranthene as a sole carbon and energy source. This discovery opens avenues for developing novel biodegradation systems for structurally complex or low-solubility compounds (Mueller et al., 1990).
Metal π Complex Formation : A study demonstrated the formation of isomeric complexes when fluoranthene reacts with Cr(CO)3Py3/BF3OEt2. This reaction is significant in understanding the stability and behavior of metal π complexes (Oprunenko et al., 2002).
Chemical Synthesis and Analysis : A study developed a three-step synthetic method for fluoranthenes, using Pd-catalyzed inter- and intramolecular C-H arylation. This method provides high site selectivity for intramolecular C-H arylation, important for synthesizing specific fluoranthene derivatives (Yamaguchi et al., 2016).
Environmental and Ecotoxicology Studies : Mycobacterium sp. JS14 has been found to degrade fluoranthene in soil through multiple pathways. The identification of 25 associated proteins suggests potential applications in environmental bioremediation (Lee et al., 2007).
Safety And Hazards
properties
IUPAC Name |
hexacyclo[14.7.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-6-17-12-19-14-23-21-10-4-8-15-7-3-9-20(24(15)21)22(23)13-18(19)11-16(17)5-1/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZAKNUHTLXSMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C5=CC=CC6=C5C(=CC=C6)C4=CC3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873921 | |
Record name | Naphtho[2,3-k]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[2,3-k]fluoranthene | |
CAS RN |
207-18-1 | |
Record name | Naphtho(2,3-k)fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[2,3-k]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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